molecular formula C17H14F3N3O B2732133 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 95640-21-4

2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B2732133
CAS No.: 95640-21-4
M. Wt: 333.314
InChI Key: DOCPHRXCEMOVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Functionalized Pyridines in Chemical Research

Pyridine derivatives have been central to organic chemistry since their isolation from coal tar in the mid-19th century. Early synthetic methods, such as the Hantzsch dihydropyridine synthesis (1881), enabled the construction of simple pyridine scaffolds through condensation reactions involving aldehydes, β-keto esters, and ammonia. This method laid the groundwork for calcium channel blockers like nifedipine, demonstrating pyridine’s medicinal relevance. The Bohlmann-Rahtz synthesis (1950s) expanded access to trisubstituted pyridines via enamine-ethynyl ketone cyclization, while the Kröhnke pyridine synthesis (1960s) utilized α-pyridinium methyl ketones for regioselective 2,4,6-trisubstituted derivatives.

Despite these advances, direct functionalization of preformed pyridine rings remained challenging due to the ring’s electron-deficient nature and nitrogen coordination. For decades, chemists relied on constructing substituted pyridines from acyclic precursors rather than modifying existing rings. The 21st century brought paradigm shifts with transition-metal-catalyzed C–H functionalization, enabling site-selective modifications of pyridines without requiring pre-installed directing groups. For example, palladium-catalyzed C-4 alkylation and arylation strategies emerged as key tools for accessing complex pyridine derivatives. These developments resolved longstanding regio- and stereoselectivity challenges, making pyridine functionalization a cornerstone of modern heterocyclic chemistry.

Significance of Multi-Substituted Pyridine Frameworks

Multi-substituted pyridines exhibit enhanced electronic and steric profiles compared to monosubstituted analogs, enabling fine-tuning for specific applications. The trifluoromethyl group in 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, for instance, introduces strong electron-withdrawing effects that modulate ring electronics, improving metabolic stability and target binding. Concurrently, the morpholine moiety contributes to solubility and pharmacokinetics, while the phenyl and cyano groups provide π-stacking capabilities and hydrogen-bond acceptor sites, respectively.

Synthetic innovations, such as solvent-free room-temperature cyclizations using ylidenemalononitriles, have streamlined access to 2,3,4,5-tetrasubstituted pyridines. These methods bypass traditional high-temperature or microwave-assisted conditions, enhancing practicality for industrial-scale production. The resulting compounds serve as versatile intermediates in materials science (e.g., aggregation-induced emission fluorophores) and drug discovery, where substitution patterns critically influence bioactivity.

Emergence of Trifluoromethylpyridine Derivatives as Research Targets

Trifluoromethylpyridines (TFMPs) have become indispensable in agrochemical and pharmaceutical design due to fluorine’s unique physicochemical contributions. The trifluoromethyl group’s lipophilicity (~πₕ = 0.88) enhances membrane permeability, while its electronegativity alters pKa and dipole moments, improving target engagement. In agrochemicals, TFMP derivatives like fluazifop-butyl (herbicide) and chlorfluazuron (insecticide) leverage these properties for enhanced pest control efficacy.

Pharmaceutical applications exploit TFMP’s metabolic resistance to oxidative degradation, prolonging drug half-lives. For example, the anti-inflammatory drug celecoxib incorporates a trifluoromethyl group adjacent to its pyrazole ring, a design principle mirrored in this compound. Synthetic routes to TFMP derivatives often involve radical trifluoromethylation or nucleophilic displacement, with recent advances employing enzyme-mimic urea activators to achieve unprecedented C-4 selectivity.

Conceptual Foundations for Morpholine-Containing Heterocycles

Morpholine, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, is classified as a “privileged structure” due to its prevalence in bioactive molecules. Over 30 FDA-approved drugs, including the anticancer agent gefitinib and antidepressant reboxetine, feature morpholine rings. The moiety’s conformational flexibility allows adaptation to diverse binding pockets, while its moderate basicity (pKa ≈ 8.5) enhances solubility under physiological conditions.

In this compound, morpholine likely serves dual roles: as a hydrogen-bond acceptor via its nitrogen atom and as a solubilizing group counterbalancing the trifluoromethyl moiety’s hydrophobicity. Synthetic incorporation of morpholine typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling, with recent methods emphasizing regioselectivity and compatibility with sensitive functional groups. The morpholine ring’s stability under acidic and basic conditions further justifies its use in molecules requiring robust chemical profiles.

Properties

IUPAC Name

2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCPHRXCEMOVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Anticancer Activity: Research indicates that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression, particularly CHK1 (Checkpoint Kinase 1). This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents .
  • Antimicrobial Properties: Some studies suggest that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • Neuroprotective Effects: Preliminary studies have shown that compounds with similar structures may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: CHK1 Inhibition

A study focused on optimizing compounds for CHK1 inhibition demonstrated that 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile derivatives could selectively inhibit CHK1 activity, enhancing the effectiveness of concurrent chemotherapy treatments. The study utilized various in vitro assays to confirm selectivity and potency against cancer cell lines .

PropertyValue
IC50 (CHK1)0.5 µM
Selectivity Index>100 (against off-targets)

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyridine derivatives, revealing significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate efficacy .

Bacterial StrainMIC (µM)
Staphylococcus aureus50
Escherichia coli75

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis at Position 2

The morpholin-4-yl group distinguishes the target compound from analogs with different substituents:

Compound Name Position 2 Substituent Key Properties/Effects Reference
2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile Morpholin-4-yl Enhanced solubility, hydrogen-bonding capacity, and metabolic stability
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 4-Methylpiperazin-1-yl Increased basicity due to piperazine; potential for improved pharmacokinetics
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 2,4-Dichlorophenoxy Higher lipophilicity; possible environmental persistence
6-(2-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile (4-Methylphenyl)sulfanyl Sulfur atom introduces potential for redox activity or metal coordination

Key Insights :

  • Morpholin-4-yl (target compound) improves solubility compared to lipophilic groups like dichlorophenoxy .
  • Piperazinyl analogs (e.g., ) may exhibit stronger basicity, altering interaction with biological targets.

Aromatic Substituents at Position 6

Variations at position 6 influence steric bulk, electronic effects, and biological activity:

Compound Name Position 6 Substituent Key Properties/Effects Reference
This compound Phenyl Balanced lipophilicity and aromatic stacking potential
6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl Increased hydrophobicity; potential for enhanced membrane permeability
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile Thiophen-2-yl Sulfur-containing heterocycle may improve binding to metal ions or enzymes
6-(3-Chlorophenyl)-2-(naphthalen-2-yloxy)-4-(trifluoromethyl)pyridine-3-carbonitrile Naphthalen-2-yloxy Extended π-system for enhanced fluorescence or photochemical applications

Key Insights :

  • Chlorophenyl groups (e.g., ) increase lipophilicity but may reduce aqueous solubility.

Role of the Trifluoromethyl Group at Position 4

The CF₃ group is conserved across all analogs, contributing to:

  • Electron-withdrawing effects : Stabilizes the pyridine ring and modulates electron density for reactivity .
  • Metabolic resistance : Reduces susceptibility to oxidative degradation, enhancing drug half-life .

Biological Activity

2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 95640-21-4, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety and a trifluoromethyl group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H14F3N3OC_{17}H_{14}F_3N_3O with a molar mass of 333.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can be crucial for its biological activity.

PropertyValue
Molecular Formula C17H14F3N3O
CAS Number 95640-21-4
Molar Mass 333.31 g/mol

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an anticancer agent and an antibacterial compound. The following sections detail specific findings related to its cytotoxicity, mechanism of action, and therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines.

  • Cytotoxicity Studies :
    • The compound displayed IC50 values in the low micromolar range, indicating potent antiproliferative activity.
    • Flow cytometry assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, particularly caspase-3 and -7 .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, similar to established anticancer drugs like Tamoxifen .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity against various strains of bacteria, including multidrug-resistant strains.

  • In Vitro Efficacy :
    • The compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
    • It also demonstrated activity against Gram-negative bacteria like Klebsiella pneumoniae with MICs ranging from 1 to 4 μg/mL .
  • Mechanism of Action :
    • The antibacterial mechanism appears to involve inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription . This mode of action is similar to that of existing antibiotics, making it a candidate for further development in treating bacterial infections.

Case Studies

Several case studies have highlighted the efficacy of this compound in both cancer treatment and antibacterial applications:

  • Case Study on Anticancer Activity :
    • A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. Apoptosis was confirmed through increased levels of cleaved PARP and annexin V staining.
  • Case Study on Antibacterial Activity :
    • In an experimental model using mice infected with S. aureus, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Q & A

Q. Example Protocol :

Condense benzaldehyde with ethyl cyanoacetate and ammonium acetate in ethanol (reflux, 12 hours).

Introduce trifluoromethyl groups via halogen exchange (e.g., using CF₃I/Cu catalysis).

Perform NAS with morpholine in DMF at 80°C for 6 hours .

How is the structural characterization of this compound validated, and what spectroscopic/crystallographic methods are essential?

Basic Research Question
Validation requires a combination of spectroscopic and crystallographic techniques:

  • NMR :
    • ¹H NMR : Peaks for phenyl protons (δ 7.28–7.40 ppm), morpholine protons (δ 3.70–3.85 ppm), and pyridine ring protons (δ 6.88–7.85 ppm) .
    • ¹³C NMR : Carbonitrile carbon at ~113–118 ppm; CF₃ carbon at 125–130 ppm (q, J = 270–280 Hz) .
  • IR : C≡N stretch at ~2225 cm⁻¹; CF₃ bands at 1128–1320 cm⁻¹ .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine bond lengths/angles (e.g., C–N bond: 1.34 Å; C–F bond: 1.33 Å) .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved SignalReference
¹H NMR (CDCl₃)δ 7.77 (s, 2H, ArH)
¹³C NMRδ 125.9 (q, CF₃)
IR2225 cm⁻¹ (C≡N)

What biological activities have been reported for pyridine-3-carbonitrile derivatives, and how are these evaluated experimentally?

Basic Research Question
Pyridine-3-carbonitrile derivatives exhibit:

  • Anticancer Activity : Evaluated via MTT assays (e.g., IC₅₀ = 5–20 µM against HeLa cells) .
  • Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ = 0.8 µM) in LPS-induced macrophages .
  • Antimicrobial Properties : MIC = 8–32 µg/mL against S. aureus .

Q. Methodology :

In Vitro Screening : Dose-response assays with controls (e.g., cisplatin for cytotoxicity).

In Vivo Models : Murine inflammation models (e.g., carrageenan-induced paw edema) .

Mechanistic Studies : Western blotting for protein targets (e.g., NF-κB, TNF-α) .

How do computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking predict:

  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, enhancing binding to enzyme active sites (e.g., kinase inhibitors) .
  • Morpholine Role : Improves solubility and hydrogen-bonding interactions (e.g., with ATP-binding pockets) .
  • Puckering Analysis : Cremer-Pople parameters quantify ring distortion (e.g., pyridine ring puckering amplitude = 0.25 Å) .

Q. Software Tools :

  • Gaussian 16 (DFT optimization).
  • AutoDock Vina (docking simulations).

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Purity Issues : HPLC purity <95% may skew results (validate via LC-MS; ≥98% required) .
  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays).
  • Structural Degradation : Monitor stability under assay conditions (e.g., pH 7.4 buffer, 37°C) .

Q. Validation Steps :

Replicate studies with independently synthesized batches.

Use orthogonal assays (e.g., fluorescence-based and colorimetric cytotoxicity tests).

What crystallographic tools are critical for analyzing this compound’s solid-state structure?

Advanced Research Question

  • SHELX Suite : SHELXL refines twinned or high-resolution data (R factor <0.05) .
  • Olex2 : Visualizes intermolecular interactions (e.g., π-π stacking between phenyl groups).
  • PLATON : Validates hydrogen-bonding networks (e.g., N–H⋯O bonds with morpholine) .

Q. Example Crystallographic Data :

  • Space Group: P2₁/c
  • Unit Cell: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å .

What strategies optimize the compound’s synthetic yield while minimizing side reactions?

Advanced Research Question

  • Catalyst Screening : Use Pd/Cu for C–N coupling (yield increase from 45% to 72%) .
  • Microwave Assistance : Reduce reaction time from 12 hours to 30 minutes .
  • Protecting Groups : Temporarily block reactive sites (e.g., TMS for cyano groups) .

Q. Table 2: Reaction Optimization

ConditionYield ImprovementReference
Pd(OAc)₂ Catalyst+27%
Microwave (150°C)+15%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.